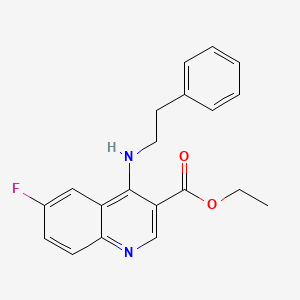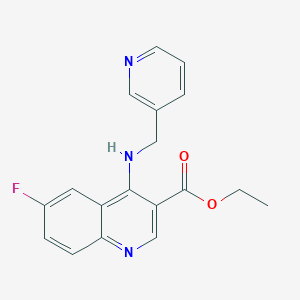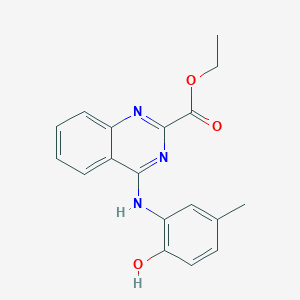
ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: Ethyl chloroformate, triethylamine
Conditions: Room temperature, inert atmosphere
Product: Ethyl 2-aminobenzamide
Step 3: Coupling with Hydroxyaniline
Reagents: 2-hydroxy-5-methylaniline, coupling agents like EDCI or DCC
Product: ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the quinazoline core, followed by the introduction of the ethyl ester group and the hydroxyaniline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Quinazoline Core
Reagents: Anthranilic acid, formamide
Conditions: Reflux in the presence of a catalyst such as polyphosphoric acid
Product: 2-aminobenzamide
化学反应分析
Types of Reactions
ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium
Reduction: Hydrogen gas, palladium catalyst
Substitution: Hydrochloric acid or sodium hydroxide
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives
Reduction: Formation of 2-aminoquinazoline derivatives
Substitution: Formation of quinazoline-2-carboxylic acid derivatives
科学研究应用
ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE involves its interaction with specific molecular targets. The hydroxyaniline moiety can form hydrogen bonds with biological macromolecules, while the quinazoline core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- ETHYL 4-(2-HYDROXYANILINO)-2-QUINAZOLINECARBOXYLATE
- ETHYL 4-(2-METHOXYANILINO)-2-QUINAZOLINECARBOXYLATE
- ETHYL 4-(2-CHLOROANILINO)-2-QUINAZOLINECARBOXYLATE
Uniqueness
ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE is unique due to the presence of the hydroxy and methyl groups on the aniline moiety. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
IUPAC Name |
ethyl 4-(2-hydroxy-5-methylanilino)quinazoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-18(23)17-19-13-7-5-4-6-12(13)16(21-17)20-14-10-11(2)8-9-15(14)22/h4-10,22H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFDJKJYKGWBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=C(C=CC(=C3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
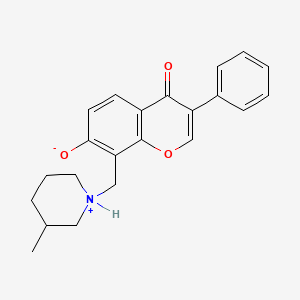
![3-(4-chlorophenyl)-8-[(3-methylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7745393.png)
![3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745409.png)
![7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745417.png)
![7-HYDROXY-8-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-(NAPHTHALEN-2-YLOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7745419.png)
![7-hydroxy-3-(4-methylphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745421.png)
![3-(2-chlorophenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745429.png)
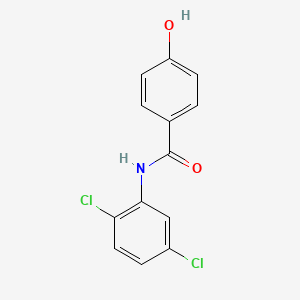
![Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate](/img/structure/B7745446.png)
![3-[(2-Ethoxycarbonylquinazolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7745448.png)
![Ethyl 4-[(4-acetylphenyl)amino]quinazoline-2-carboxylate](/img/structure/B7745460.png)
![Ethyl 4-[(3-acetylphenyl)amino]-6-fluoroquinoline-3-carboxylate](/img/structure/B7745463.png)
